N'-[(E)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE]-3-PHENYLPROPANEHYDRAZIDE
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Overview
Description
N’-[(E)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE]-3-PHENYLPROPANEHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to a hydrazide moiety. The compound’s structure allows it to participate in various chemical reactions, making it a valuable subject of study in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE]-3-PHENYLPROPANEHYDRAZIDE typically involves the condensation of 4-(methylsulfanyl)benzaldehyde with 3-phenylpropanehydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE]-3-PHENYLPROPANEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydrazide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation)
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Corresponding amine derivatives
Substitution: Nitrated, halogenated, or sulfonated derivatives
Scientific Research Applications
N’-[(E)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE]-3-PHENYLPROPANEHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE]-3-PHENYLPROPANEHYDRAZIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved would require further experimental investigation .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE]-3-(2-THIENYL)-1H-PYRAZOLE-4-CARBOHYDRAZIDE
- N’-[(E)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE]-4,5-DIHYDRO-1H-BENZO[G]INDAZOLE-3-CARBOHYDRAZIDE
Uniqueness
N’-[(E)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE]-3-PHENYLPROPANEHYDRAZIDE is unique due to its specific structural features, such as the presence of a methylsulfanyl group and a hydrazide moiety. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[(E)-(4-methylsulfanylphenyl)methylideneamino]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-21-16-10-7-15(8-11-16)13-18-19-17(20)12-9-14-5-3-2-4-6-14/h2-8,10-11,13H,9,12H2,1H3,(H,19,20)/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYLZIYPAUDJJL-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/NC(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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